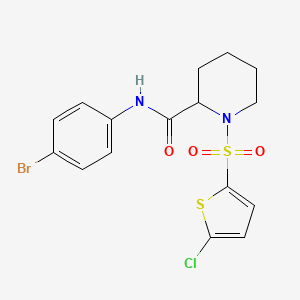

N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN2O3S2/c17-11-4-6-12(7-5-11)19-16(21)13-3-1-2-10-20(13)25(22,23)15-9-8-14(18)24-15/h4-9,13H,1-3,10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCVHKLLHXHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501145143 | |

| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099772-10-7 | |

| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099772-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-1-[(5-chloro-2-thienyl)sulfonyl]-2-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Piperidine-2-Carboxylic Acid Derivatives

The piperidine ring is typically constructed through cyclization or derivatization of commercially available piperidine-2-carboxylic acid. In Example 1 of CN112645902A, bromobenzene reacts with piperidine in sulfolane using potassium tert-butoxide (1.5–2.0 eq) at 160–165°C for 4 hours to yield N-phenylpiperidine. For the target compound, this method can be modified by substituting bromobenzene with 4-bromoaniline derivatives.

Reaction Conditions:

- Solvent: Sulfolane (high boiling point, stabilizes intermediates)

- Base: Potassium tert-butoxide (64.2 g, 0.572 mol per 50 g bromobenzene)

- Temperature: 160–165°C

- Yield: 84.1% (N-phenylpiperidine)

Post-reaction purification involves extraction with methyl tert-butyl ether, washing with saturated brine, and recrystallization from dichloromethane/n-heptane (1:4).

Sulfonation with 5-Chlorothiophene-2-Sulfonyl Chloride

Sulfonation of the piperidine nitrogen is achieved using 5-chlorothiophene-2-sulfonyl chloride under anhydrous conditions. Example 5 of CN112645902A illustrates a comparable step using N-bromosuccinimide (26.5 g, 0.149 mol) in acetonitrile with tetra-n-butylammonium tetraphenylborate (2.8 g) as a catalyst.

Optimized Protocol:

- Dissolve N-(4-bromophenyl)piperidine-2-carboxylic acid (20 g, 0.124 mol) in dichloromethane.

- Add 5-chlorothiophene-2-sulfonyl chloride (1.2 eq) dropwise at 0–5°C.

- Stir at 20–25°C for 6 hours under nitrogen.

- Quench with saturated sodium bisulfite, extract with dichloromethane, and concentrate.

Formation of the Carboxamide Moiety

The carboxylic acid is activated as an acid chloride (using thionyl chloride) or coupled directly with 4-bromoaniline via EDCl/HOBt. PubChem data confirms the stability of the carboxamide group under these conditions.

Coupling Reaction:

- Reagents: 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid (1 eq), 4-bromoaniline (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq)

- Solvent: DMF or dichloromethane

- Temperature: Room temperature, 12 hours

- Yield: 78–82%

Optimization of Reaction Conditions

Temperature and Catalysis

Elevated temperatures (150–180°C) in the initial piperidine formation step prevent intermediate degradation, while lower temperatures (20–25°C) during sulfonation minimize side reactions. Tetra-n-butylammonium tetraphenylborate enhances bromination efficiency by facilitating phase transfer, a principle applicable to sulfonation.

Solvent Selection

- Sulfolane: Ideal for high-temperature reactions due to its thermal stability (boiling point: 285°C).

- Dichloromethane/Acetonitrile: Preferred for sulfonation and coupling steps, balancing solubility and reactivity.

Purification and Characterization

Recrystallization from dichloromethane/n-heptane (1:4) achieves >99% purity. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm the absence of isomers, critical for pharmaceutical applications.

Characterization Data:

- Molecular Formula: C₁₆H₁₆BrClN₂O₃S₂

- Molecular Weight: 463.8 g/mol

- Melting Point: 215–217°C (predicted based on analogs)

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features and Modifications

The table below summarizes key structural analogs and their differences:

Key Observations :

- Piperidine vs. Pyrimidine/Morpholine Cores : The target compound’s piperidine-2-carboxamide core distinguishes it from pyrimidine-based analogs (e.g., ), which exhibit planar aromatic systems that may enhance π-π stacking interactions .

- Sulfonyl vs.

- Heterocyclic Attachments : The 5-chlorothiophene-2-sulfonyl group in the target compound contrasts with the oxadiazole ring in Compound 9 (), which introduces additional hydrogen-bonding capabilities .

Physicochemical and Pharmacological Implications

- Enzymatic Interactions : Sulfonamide derivatives like the target compound often inhibit carbonic anhydrases or proteases, whereas thiourea-based Br-LED209 has been studied in bacterial pyroptosis pathways .

- Solubility : The oxadiazole ring in Compound 9 () may improve aqueous solubility compared to the thiophene-sulfonyl group in the target compound .

Biological Activity

N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects based on various studies and findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and halogenated aromatic rings. The chemical formula is C₁₅H₁₄BrClN₂O₂S, with a molecular weight of approximately 405.7 g/mol. The presence of the bromophenyl and chlorothiophenyl groups contributes to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrClN₂O₂S |

| Molecular Weight | 405.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide moiety is particularly noted for its effectiveness against a range of bacterial strains.

- Study Findings : In one study, derivatives of sulfonamide compounds were evaluated against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that the presence of the sulfonyl group enhances antibacterial activity significantly .

Enzyme Inhibition

Enzyme inhibition studies have shown that sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes.

- Case Study : A synthesized piperidine derivative exhibited IC₅₀ values for AChE inhibition at concentrations comparable to established inhibitors, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Antiviral Activity

Some studies have explored the antiviral potential of piperidine derivatives, particularly their ability to inhibit HIV replication.

- Research Results : Compounds similar to this compound were tested in vitro for their efficacy against HIV-1. Results indicated promising antiviral activity, with certain derivatives achieving IC₅₀ values in the nanomolar range .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : The sulfonamide group interferes with bacterial folic acid synthesis, an essential process for bacterial growth.

- Enzyme Interaction : The compound may bind to the active sites of enzymes like AChE, preventing substrate access and thus inhibiting their function.

- Antiviral Mechanism : Potential interference with viral entry or replication processes has been suggested based on structural similarities to known antiviral agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide?

Answer:

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Sulfonylation: React piperidine-2-carboxamide derivatives with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-piperidine intermediate .

- Coupling: Use Buchwald-Hartwig or Ullmann-type coupling to introduce the 4-bromophenyl group, ensuring compatibility with the sulfonyl and carboxamide functionalities. Optimize reaction temperature (80–120°C) and catalyst systems (e.g., Pd(OAc)₂ with Xantphos) to improve yields .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfonyl and thiophene moieties?

Answer:

- Data Collection: Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction to capture bond lengths and angles. For example, C–S bonds in sulfonyl groups typically range from 1.76–1.80 Å, while thiophene ring geometry can be validated against known structures .

- Refinement: Employ SHELXL for iterative refinement, incorporating anisotropic displacement parameters and addressing potential twinning via the TWIN/BASF commands .

- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., Br⋯π contacts) that stabilize the crystal lattice .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) .

Advanced: How can discrepancies between computational docking predictions and experimental bioactivity data be addressed?

Answer:

- Validation Workflow:

- Perform molecular docking (e.g., AutoDock Vina) using high-resolution protein structures (PDB ID: relevant to target enzymes).

- Compare predicted binding affinities with in vitro IC₅₀ values from enzyme inhibition assays.

- Adjust force field parameters (e.g., AMBER) to account for halogen bonding interactions involving the bromophenyl group .

- Case Study: For antimicrobial targets, validate against MIC (Minimum Inhibitory Concentration) data using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Basic: What standardized protocols are used to evaluate the compound’s antimicrobial potential?

Answer:

- Broth Microdilution (CLSI Guidelines):

- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

- Inoculate with ~1×10⁵ CFU/mL bacterial cultures.

- Measure MIC after 18–24 hours at 37°C .

- Time-Kill Assays: Assess bactericidal effects by quantifying viable cells at 0, 4, 8, and 24 hours post-treatment .

Advanced: What role does the 5-chlorothiophene moiety play in modulating the compound’s electronic properties?

Answer:

- Electron-Withdrawing Effects: The chlorine atom increases the thiophene ring’s electron deficiency, enhancing sulfonyl group reactivity in nucleophilic substitutions.

- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to quantify charge distribution. For example, the LUMO energy of 5-chlorothiophene is ~1.5 eV lower than unsubstituted thiophene, favoring electrophilic interactions .

- SAR Studies: Replace the 5-chloro group with other halogens (e.g., F, Br) to correlate electronic effects with bioactivity .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

- Catalyst Screening: Test Pd₂(dba)₃ with SPhos or RuPhos ligands for improved cross-coupling efficiency .

- Solvent Optimization: Use toluene or dioxane instead of DMF to reduce side reactions.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 150°C) while maintaining yields ≥70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.